![molecular formula C26H18N2O3 B5295787 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine](/img/structure/B5295787.png)
2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine
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Overview
Description
2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine, also known as NBD-BOZ, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been synthesized using various methods and has been extensively studied for its applications in diverse fields such as chemical sensing, fluorescence imaging, and biomedical research.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine involves the formation of a cyclic structure upon excitation by UV light. This leads to a change in the electronic properties of the compound, resulting in fluorescence emission. The fluorescence intensity of 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine is dependent on the polarity of the environment, making it an ideal probe for monitoring changes in polarity.
Biochemical and Physiological Effects:
2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine has been used in various biochemical and physiological studies. It has been used as a probe for monitoring changes in the polarity of lipid bilayers and has been shown to interact with proteins. 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine has also been used as a fluorescent probe for monitoring the intracellular pH of cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine is its strong fluorescence emission, which makes it an ideal candidate for fluorescence imaging and sensing applications. However, one limitation of 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine is its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence intensity.
Future Directions
There are several future directions for the use of 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine in scientific research. One potential application is the development of 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine-based biosensors for the detection of disease biomarkers. 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine can also be used in the development of new imaging probes for the visualization of biological structures. Additionally, the use of 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine in the development of new drug delivery systems is an area of active research.
In conclusion, 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine is a unique compound that has gained significant attention in scientific research due to its unique properties. Its strong fluorescence emission and sensitivity to environmental factors make it an ideal candidate for fluorescence imaging and sensing applications. The future directions for the use of 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine in scientific research are promising, and ongoing research is expected to lead to the development of new applications and technologies.
Synthesis Methods
The synthesis of 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine can be achieved by various methods, including the reaction of 2-nitrophenol with benzylamine in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-nitrophenol with diphenyl carbonate in the presence of a base catalyst. The synthesized 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine can be purified by column chromatography or recrystallization.
Scientific Research Applications
2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine has been widely used in scientific research due to its unique properties. It exhibits strong fluorescence emission in the blue-green region when excited by UV light, making it an ideal candidate for fluorescence imaging applications. 2-(3-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine has also been used as a chemical sensor for the detection of various analytes such as metal ions, amino acids, and proteins.
properties
IUPAC Name |
2-(3-nitrophenyl)-4,4-diphenyl-3,1-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3/c29-28(30)22-15-9-10-19(18-22)25-27-24-17-8-7-16-23(24)26(31-25,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHUAHWPGYHNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C(O2)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine |
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